N-(4-Cyclopropoxy-6-methoxypyridin-2-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-6-methoxypyridin-2-YL)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methanesulfonamide group attached to a pyridine ring
Properties
Molecular Formula |
C10H14N2O4S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-6-methoxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O4S/c1-15-10-6-8(16-7-3-4-7)5-9(11-10)12-17(2,13)14/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
ARBSSDZHPDHEHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Cyclopropoxy-6-methoxypyridin-2-YL)methanesulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyclopropoxy and methoxy groups, and finally, the attachment of the methanesulfonamide group. One common synthetic route involves the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopropoxy group: This step may involve the use of cyclopropyl halides in the presence of a base.
Introduction of the methoxy group: This can be done using methanol in the presence of an acid catalyst.
Attachment of the methanesulfonamide group: This step typically involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
N-(4-Cyclopropoxy-6-methoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or cyclopropoxy groups can be replaced by other nucleophiles.
Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-Cyclopropoxy-6-methoxypyridin-2-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-6-methoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-(4-Cyclopropoxy-6-methoxypyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(4-Cyclopropoxy-6-methylsulfanylpyridin-2-yl)methanesulfonamide: This compound has a methylsulfanyl group instead of a methoxy group, which may result in different chemical and biological properties.
Cyclopropyl(6-methoxypyridin-2-yl)methanamine: This compound lacks the methanesulfonamide group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
